molecular formula C21H17ClN4O2S B11240742 1,1'-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11240742
M. Wt: 424.9 g/mol
InChI Key: TWOCYZNECYIYHD-UHFFFAOYSA-N
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Description

1,1’-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound that belongs to the triazolothiadiazine family This compound is characterized by the fusion of triazole and thiadiazine rings, which are known for their diverse pharmacological activities

Preparation Methods

The synthesis of 1,1’-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:

    Formation of Triazole Ring: The triazole ring is typically synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with an appropriate alkylating agent.

    Formation of Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole intermediate with a suitable thiocarbonyl compound.

    Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolothiadiazine core structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1,1’-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and antiviral agents.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1,1’-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Triazole Derivatives: Compounds containing the triazole ring exhibit diverse biological activities and are used in various therapeutic applications.

    Thiadiazine Derivatives: These compounds are known for their pharmacological activities and are used in drug development.

The uniqueness of 1,1’-[6-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone lies in its specific combination of chlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[5-acetyl-6-(4-chlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C21H17ClN4O2S/c1-12-4-6-16(7-5-12)20-23-24-21-26(20)25(14(3)28)18(19(29-21)13(2)27)15-8-10-17(22)11-9-15/h4-11H,1-3H3

InChI Key

TWOCYZNECYIYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC=C(C=C4)Cl)C(=O)C

Origin of Product

United States

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